

# Physical properties and appearance of 2-Bromo-6-nitroaniline

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## Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

Cat. No.: B044865

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## An In-depth Technical Guide to 2-Bromo-6-nitroaniline

This guide provides a comprehensive overview of the physical properties, synthesis, and safety information for **2-Bromo-6-nitroaniline**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**2-Bromo-6-nitroaniline** is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a nitro group, and an amine group. Its structure makes it a useful intermediate in various organic syntheses, particularly in the creation of dyes and potentially as a building block in pharmaceutical chemistry.

Caption: Chemical identifiers for **2-Bromo-6-nitroaniline**.

## Physical and Chemical Properties

**2-Bromo-6-nitroaniline** is typically a solid at room temperature, appearing as a pale yellow powder or crystalline solid.<sup>[1]</sup> It is sparingly soluble in water.<sup>[1]</sup> A summary of its key physical and chemical properties is presented below. Note the discrepancy in reported melting points from different suppliers, which may be due to differences in purity or crystalline form.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	217.02 g/mol	[2]
Appearance	Pale yellow powder or solid	[1]
Melting Point	74.5 °C	
128-130 °C	[1]	
Boiling Point	309.8 °C at 760 mmHg	
pKa (Predicted)	-2.46 ± 0.25	[1]
Storage Temperature	4°C, Keep in dark place, Inert atmosphere	

## Synthesis Protocols

Several synthetic routes for **2-Bromo-6-nitroaniline** have been reported. A common method involves the direct bromination of 2-nitroaniline. However, this reaction can yield a mixture of isomers that require subsequent purification.

### Experimental Protocol: Bromination of 2-Nitroaniline

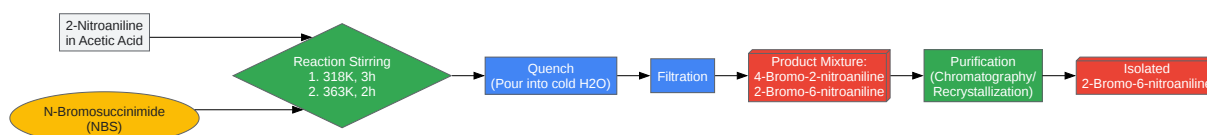
This protocol is based on the synthesis described in chemical literature, which yields a mixture of 4-bromo-2-nitroaniline and **2-bromo-6-nitroaniline**.[\[3\]](#)

Reagents:

- 2-nitroaniline (34.5 g, 0.25 mol)
- N-bromosuccinimide (NBS) (44.5 g, 0.25 mol)
- Acetic acid (400 mL)
- Cold water (4 L)
- 80% Ethanol (for recrystallization)

## Procedure:

- Dissolve 2-nitroaniline in acetic acid in a suitable reaction vessel.
- Add N-bromosuccinimide in batches over 30 minutes, maintaining the temperature between 308-318 K (35-45 °C).[3]
- Stir the reaction mixture continuously at 318 K for 3 hours.[3]
- Increase the temperature to 363 K (90 °C) and continue stirring for an additional 2 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into 4 L of vigorously stirred cold water. An orange precipitate will form.[3]
- Allow the mixture to stand for 10 minutes, then collect the precipitate by filtration.
- Wash the collected solid with cold water (2 x 200 mL).[3]
- The crude product is a mixture of isomers. The mother liquor contains **2-bromo-6-nitroaniline**, which can be isolated.[3] Further purification is typically achieved through column chromatography or fractional crystallization. Single crystals can be obtained by sublimation or slow evaporation.[3]



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Caption: Synthesis workflow for **2-Bromo-6-nitroaniline** from 2-nitroaniline.

## Spectroscopic Data

Detailed, experimentally verified  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectral data for **2-Bromo-6-nitroaniline** are not readily available in the public domain. While spectra for similar compounds like 2-bromo-4,6-dinitroaniline and 2-bromo-6-chloro-4-nitroaniline exist, researchers should obtain their own analytical data for unambiguous characterization of **2-bromo-6-nitroaniline**.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

## Safety and Handling

**2-Bromo-6-nitroaniline** is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

- Pictogram: GHS07 (Harmful)
- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

Precautionary Statements (selected):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

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